molecular formula C14H16N2 B13285182 3-Phenyl-1-(pyridin-3-YL)propan-1-amine

3-Phenyl-1-(pyridin-3-YL)propan-1-amine

Cat. No.: B13285182
M. Wt: 212.29 g/mol
InChI Key: FGXYOCRUZLRAOG-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a phenyl group and a pyridine ring connected by a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyridin-3-YL)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with phenylacetonitrile in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

3-Phenyl-1-(pyridin-3-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(pyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1-(pyridin-2-YL)propan-1-amine
  • 3-Phenyl-1-(pyridin-4-YL)propan-1-amine
  • 3-Phenyl-1-(pyridin-3-YL)butan-1-amine

Uniqueness

3-Phenyl-1-(pyridin-3-YL)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyridine ring connected by a three-carbon chain allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-phenyl-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C14H16N2/c15-14(13-7-4-10-16-11-13)9-8-12-5-2-1-3-6-12/h1-7,10-11,14H,8-9,15H2

InChI Key

FGXYOCRUZLRAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CN=CC=C2)N

Origin of Product

United States

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